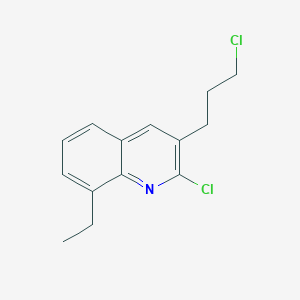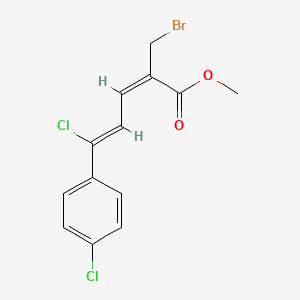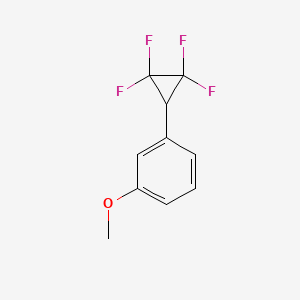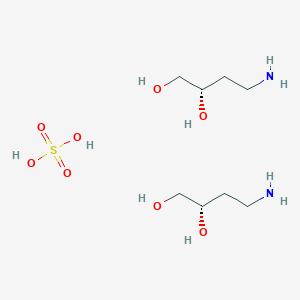
(2S)-4-aminobutane-1,2-diol;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-4-aminobutane-1,2-diol; sulfuric acid is a chemical entity that combines an amino alcohol with sulfuric acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-aminobutane-1,2-diol typically involves the reduction of 4-nitrobutane-1,2-diol using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of (2S)-4-aminobutane-1,2-diol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of sulfuric acid in the process helps in the stabilization of the amino alcohol and prevents its degradation.
化学反应分析
Types of Reactions
(2S)-4-aminobutane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halides to form corresponding alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Alkyl halides.
科学研究应用
(2S)-4-aminobutane-1,2-diol; sulfuric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving amino alcohols.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
作用机制
The mechanism of action of (2S)-4-aminobutane-1,2-diol involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
(2S)-4-aminobutane-1,2-diol: A similar compound without the sulfuric acid component.
4-aminobutane-1,2-diol: Lacks the stereochemistry specified by the (2S) configuration.
Butane-1,2-diol: Lacks the amino group.
Uniqueness
The presence of both an amino group and hydroxyl groups in (2S)-4-aminobutane-1,2-diol; sulfuric acid makes it unique compared to other similar compounds. The sulfuric acid component further enhances its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
920753-47-5 |
|---|---|
分子式 |
C8H24N2O8S |
分子量 |
308.35 g/mol |
IUPAC 名称 |
(2S)-4-aminobutane-1,2-diol;sulfuric acid |
InChI |
InChI=1S/2C4H11NO2.H2O4S/c2*5-2-1-4(7)3-6;1-5(2,3)4/h2*4,6-7H,1-3,5H2;(H2,1,2,3,4)/t2*4-;/m00./s1 |
InChI 键 |
OXOCSJTYAZUZSX-SCGRZTRASA-N |
手性 SMILES |
C(CN)[C@@H](CO)O.C(CN)[C@@H](CO)O.OS(=O)(=O)O |
规范 SMILES |
C(CN)C(CO)O.C(CN)C(CO)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


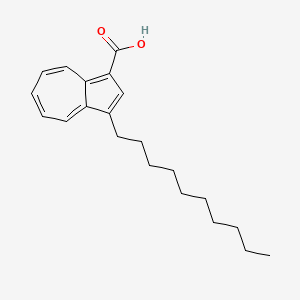
![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B12630468.png)
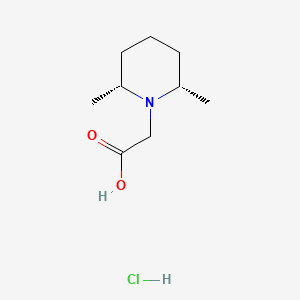
![2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12630475.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-(2-ethylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12630485.png)
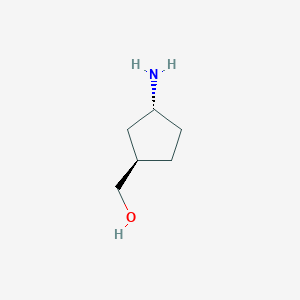
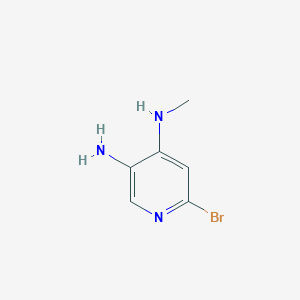

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B12630521.png)
![{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12630525.png)
